molecular formula C23H22N4O3S B2662539 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-57-4

1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2662539
CAS No.: 894052-57-4
M. Wt: 434.51
InChI Key: JNBKEKZYGYFHKM-UHFFFAOYSA-N
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Description

The compound 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic dihydropyrimidine derivative featuring:

  • A 1,6-dihydropyrimidine core with a methyl group at position 1 and an oxo group at position 4.
  • A sulfanyl bridge at position 2, connected to a 2-oxoethyl group substituted with a 1,2,3,4-tetrahydroquinoline moiety.
  • A phenyl-substituted carboxamide at position 3.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-26-22(30)18(21(29)25-17-10-3-2-4-11-17)14-24-23(26)31-15-20(28)27-13-7-9-16-8-5-6-12-19(16)27/h2-6,8,10-12,14H,7,9,13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBKEKZYGYFHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities. The structure includes a pyrimidine ring fused with a quinoline moiety, which is critical for its biological activity. The molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S, and it exhibits characteristics typical of both pyrimidines and quinolines, which contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound has shown promise in targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that similar compounds can inhibit the activity of protein kinases involved in cancer progression .

Neuroprotective Effects

The potential neuroprotective effects of this compound are particularly noteworthy. It has been suggested that it may inhibit the production of beta-amyloid plaques associated with Alzheimer's disease by acting as a BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor. This mechanism could offer therapeutic avenues for treating neurodegenerative diseases .

Antimicrobial Properties

The antibacterial properties of related dihydropyrimidine derivatives have been documented, suggesting that this compound may also possess similar antimicrobial effects. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent .

Alzheimer’s Disease Research

A notable study focused on the synthesis and evaluation of compounds similar to 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide found that these compounds significantly reduced beta-amyloid levels in vitro. This suggests potential for development into a therapeutic agent for Alzheimer’s disease .

Synthesis and Characterization

Recent research has detailed the synthesis methods for obtaining this compound, highlighting its structural characterization through techniques such as NMR and X-ray crystallography. These studies not only confirm the structure but also provide insights into the compound's stability and reactivity under various conditions .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibition of cell proliferation
NeuroprotectionBACE1 inhibition; reduction of beta-amyloid
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Research Findings and Methodological Insights

Bioactivity Clustering :

  • Compounds with similar dihydropyrimidine cores and sulfanyl bridges (e.g., target compound and ) may cluster together in bioactivity profiles, suggesting shared mechanisms such as enzyme inhibition () .

Machine Learning Predictions :

  • Tools like Hit Dexter 2.0 () could assess the target compound’s likelihood of being a "dark chemical matter" or promiscuous binder, guiding further testing .

Synthetic Accessibility: The tetrahydroquinoline moiety may complicate synthesis compared to simpler analogs (e.g., AZ331), requiring multi-step functionalization () .

Biological Activity

The compound 1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be dissected into several functional groups that contribute to its biological activity. The presence of the dihydropyrimidine core is significant for various pharmacological effects.

Component Description
Dihydropyrimidine Core structure known for diverse biological activities
Tetrahydroquinoline Contributes to neuroprotective and anti-cancer properties
Sulfanyl group May enhance reactivity and bioavailability

Anticancer Properties

Research indicates that compounds similar to 1-methyl-6-oxo derivatives exhibit anticancer properties through various mechanisms. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism appears to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages .

The biological activities of 1-methyl-6-oxo derivatives are attributed to their interaction with various molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cytokine Inhibition : Reduces inflammation by modulating immune responses.
  • Membrane Disruption : Affects microbial viability through cell membrane interactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related compounds in a series of human cancer cell lines. The study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

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